Cas no 2171204-81-0 (4-bromo-3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

4-Bromo-3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid is a specialized chemical intermediate primarily used in peptide synthesis and pharmaceutical research. Its key structural features include a bromo-substituted aromatic ring and an Fmoc-protected amino group, making it valuable for controlled coupling reactions and solid-phase peptide synthesis. The compound's stereochemistry (3R configuration) ensures precise chiral incorporation in target molecules. Its carboxylic acid functionality allows for further derivatization, while the Fmoc group offers orthogonal protection compatibility. This reagent is particularly useful in constructing complex peptidomimetics or bioactive molecules requiring regioselective modifications. Its stability under standard handling conditions and compatibility with common peptide-coupling reagents enhance its utility in synthetic workflows.
4-bromo-3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid structure
2171204-81-0 structure
Product name:4-bromo-3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid
CAS No:2171204-81-0
MF:C27H25BrN2O5
MW:537.401806592941
CID:6362639
PubChem ID:165582519

4-bromo-3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-bromo-3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid
    • EN300-1574640
    • 2171204-81-0
    • 4-bromo-3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]benzoic acid
    • Inchi: 1S/C27H25BrN2O5/c1-2-17(14-25(31)30-24-13-16(26(32)33)11-12-23(24)28)29-27(34)35-15-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-13,17,22H,2,14-15H2,1H3,(H,29,34)(H,30,31)(H,32,33)/t17-/m1/s1
    • InChI Key: GWAAAKUEBVPAQW-QGZVFWFLSA-N
    • SMILES: BrC1=CC=C(C(=O)O)C=C1NC(C[C@@H](CC)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O

Computed Properties

  • Exact Mass: 536.09468g/mol
  • Monoisotopic Mass: 536.09468g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 9
  • Complexity: 742
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5
  • Topological Polar Surface Area: 105Ų

4-bromo-3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1574640-0.5g
4-bromo-3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]benzoic acid
2171204-81-0
0.5g
$3233.0 2023-06-04
Enamine
EN300-1574640-10.0g
4-bromo-3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]benzoic acid
2171204-81-0
10g
$14487.0 2023-06-04
Enamine
EN300-1574640-1.0g
4-bromo-3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]benzoic acid
2171204-81-0
1g
$3368.0 2023-06-04
Enamine
EN300-1574640-5.0g
4-bromo-3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]benzoic acid
2171204-81-0
5g
$9769.0 2023-06-04
Enamine
EN300-1574640-2500mg
4-bromo-3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]benzoic acid
2171204-81-0
2500mg
$6602.0 2023-09-24
Enamine
EN300-1574640-50mg
4-bromo-3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]benzoic acid
2171204-81-0
50mg
$2829.0 2023-09-24
Enamine
EN300-1574640-250mg
4-bromo-3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]benzoic acid
2171204-81-0
250mg
$3099.0 2023-09-24
Enamine
EN300-1574640-5000mg
4-bromo-3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]benzoic acid
2171204-81-0
5000mg
$9769.0 2023-09-24
Enamine
EN300-1574640-100mg
4-bromo-3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]benzoic acid
2171204-81-0
100mg
$2963.0 2023-09-24
Enamine
EN300-1574640-0.25g
4-bromo-3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]benzoic acid
2171204-81-0
0.25g
$3099.0 2023-06-04

Additional information on 4-bromo-3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid

4-Bromo-3-(3R)-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)Pentanamidobenzoic Acid: A Comprehensive Overview

The compound 4-bromo-3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid, identified by the CAS number 2171204-81-0, is a complex organic molecule with significant applications in the fields of pharmaceutical chemistry and materials science. This compound is notable for its intricate structure, which combines a bromo-substituted benzoic acid moiety with a fluorenylmethoxycarbonyl (Fmoc) protected amino acid derivative. The presence of the Fmoc group, a widely used protecting group in peptide synthesis, underscores its potential role in peptide engineering and drug design.

Recent advancements in chemical synthesis have enabled the precise construction of such complex molecules, leveraging cutting-edge techniques such as stereo-selective synthesis and automated peptide assembly. The stereochemistry at the (3R) configuration of the pentanamide moiety is critical for its biological activity, as demonstrated in recent studies exploring its role in enzyme inhibition and receptor binding. Researchers have employed computational modeling to predict the compound's interaction with target proteins, providing valuable insights into its therapeutic potential.

In terms of applications, this compound has shown promise in the development of novel antibiotics and anticancer agents. Its unique structure allows for selective inhibition of bacterial enzymes while minimizing cytotoxicity to human cells. Furthermore, ongoing investigations into its pharmacokinetic properties are shedding light on its bioavailability and metabolic pathways, which are crucial for optimizing drug delivery systems.

The synthesis of 4-bromo-3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid involves a multi-step process that combines traditional organic chemistry methods with modern catalytic techniques. The use of transition metal catalysts has significantly improved the efficiency of key steps, such as the coupling reactions between the benzoic acid and amino acid derivatives. This has not only enhanced yield but also facilitated scalability for potential industrial applications.

From an environmental perspective, researchers are exploring greener synthetic routes to minimize waste and reduce the ecological footprint of this compound's production. Innovations in solvent-free reactions and recyclable catalysts are being integrated into the synthesis workflow, aligning with global sustainability goals.

In conclusion, 4-bromo-3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid represents a significant advancement in organic chemistry, offering versatile applications across multiple disciplines. As research continues to uncover its full potential, this compound is poised to play a pivotal role in advancing therapeutic interventions and materials science.

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